Disodium 1,3,4-thiadiazole-2,5-dithiolate
Description
Overview of 1,3,4-Thiadiazole (B1197879) Derivatives in Contemporary Chemical Research
The 1,3,4-thiadiazole ring is a five-membered heterocycle containing one sulfur and two nitrogen atoms. researchgate.netnih.gov This structural motif is a cornerstone in medicinal chemistry and materials science due to its wide spectrum of biological activities and chemical properties. granthaalayahpublication.org Derivatives of 1,3,4-thiadiazole are among the most extensively studied isomers of thiadiazole because of their significant therapeutic potential. mdpi.com
In medicinal chemistry, the 1,3,4-thiadiazole scaffold is recognized as a "versatile pharmacophore," a key structural feature in the development of new bioactive compounds. mdpi.com Its pharmacological importance is partly due to its role as a bioisostere of pyrimidine (B1678525), a fundamental component of nucleic acids. This structural similarity allows some 1,3,4-thiadiazole derivatives to interfere with DNA replication processes, leading to potential anticancer activity. mdpi.comnih.gov The mesoionic character of the heterocycle also allows it to cross biological membranes and interact with target proteins. mdpi.com The 2,5-disubstituted derivatives represent one of the most abundant and researched classes within this family. mdpi.comnih.gov
The broad range of pharmacological effects exhibited by these compounds has made them a subject of intense investigation for new therapeutic agents. researchgate.netrsc.org Research has demonstrated their potential as antibacterial, antifungal, anti-inflammatory, anticonvulsant, and anticancer agents. researchgate.netnih.govrsc.org Beyond medicine, these derivatives are also patented for use in agriculture as herbicides and bactericides. nih.gov
| Biological Activity | Description | Source |
|---|---|---|
| Anticancer | Compounds interfere with DNA replication and inhibit various enzymes involved in cancer cell proliferation. mdpi.comnih.gov | mdpi.comnih.gov |
| Antimicrobial | Effective against various bacterial and fungal strains. rsc.orgmdpi.com | rsc.orgmdpi.com |
| Anti-inflammatory | Demonstrates activity in reducing inflammation. researchgate.netrsc.org | researchgate.netrsc.org |
| Anticonvulsant | Shows potential in managing seizures and epilepsy. nih.govrsc.org | nih.govrsc.org |
| Antitubercular | Exhibits activity against tuberculosis-causing bacteria. researchgate.netrsc.org | researchgate.netrsc.org |
Foundational Principles of Disodium (B8443419) 1,3,4-Thiadiazole-2,5-dithiolate as a Research Subject
Disodium 1,3,4-thiadiazole-2,5-dithiolate, the disodium salt of 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD), is a subject of research primarily due to its function as a multidentate ligand. guidechem.comnih.gov The foundational principle behind its utility lies in the two thiol (-S⁻) groups attached to the thiadiazole ring, which are excellent chelating agents for a wide range of metal ions. guidechem.comresearchgate.net This ability to form stable complexes with metals is the cornerstone of its applications.
One of the most significant areas of research for this compound and its parent acid (DMTD) is in corrosion inhibition. ijcsi.proresearchgate.net It can adsorb onto a metal surface, such as copper, forming a protective film. ijcsi.pronih.gov This film acts as a physical barrier, preventing corrosive substances from reaching the metal and thereby inhibiting the corrosion process. ijcsi.pronih.gov Studies have shown that it can achieve high inhibition efficiency, forming a hydrophobic layer that repels water and aggressive ions like chloride. ijcsi.pro
Furthermore, its strong metal-binding capability makes it an effective heavy metal capturing agent. chemicalbook.comchemicalbook.com It is utilized in industrial applications such as cutting fluids and rust-preventing oils, where controlling metal ions and preventing corrosion are crucial. chemicalbook.comchemicalbook.com The compound also serves as a versatile building block in synthetic chemistry. The disodium or dipotassium (B57713) salt is often used as a nucleophile to construct more complex molecules, such as macrocyclic crown ethers designed for selective metal ion binding. researchgate.net
| Property | Value / Description | Source |
|---|---|---|
| Chemical Name | This compound | guidechem.comchemicalbook.com |
| CAS Number | 55906-42-8 | guidechem.comchemicalbook.com |
| Molecular Formula | C2N2Na2S4 | guidechem.com |
| Key Functional Groups | Thiolate (-S⁻) groups | guidechem.com |
| Primary Function | Metal chelating agent / Ligand | guidechem.comresearchgate.net |
| Key Applications | Corrosion inhibitor, heavy metal scavenger, synthetic intermediate | researchgate.netijcsi.prochemicalbook.comchemicalbook.com |
Historical Development and Key Milestones in this compound Investigations
The study of this compound is built upon the foundational chemistry of the 1,3,4-thiadiazole ring system. The history of this class of compounds dates back to the late 19th century.
The first 1,3,4-thiadiazole was described by Fischer in 1882, with the definitive nature of the ring system being established in 1890 by Freund and Kuh. nih.gov A pivotal milestone for the specific subject of this article was the first known synthesis of its parent compound, 2,5-dimercapto-1,3,4-thiadiazole (DMTD), which was documented in scientific literature as early as 1894. google.com
Early investigations in the late 19th and early 20th centuries focused on the fundamental chemical reactivity of DMTD, particularly its oxidation reactions with agents like iodine and iron(III) chloride. google.com These studies laid the groundwork for understanding its chemical behavior. A significant evolution in the research occurred in the mid-20th century, as the focus shifted towards practical applications. U.S. patents from this era, such as 3,663,561, describe the use of DMTD and its derivatives as valuable intermediates for producing oil-soluble corrosion-inhibiting additives. google.com This marked a key transition from purely academic investigation to industrial and commercial research and development, establishing the compound's role as an important specialty chemical that continues to be explored today.
| Date | Milestone | Significance | Source |
|---|---|---|---|
| 1882 | First 1,3,4-thiadiazole described by Fischer. | Initiated the study of this class of heterocyclic compounds. | nih.gov |
| 1890 | The true nature of the 1,3,4-thiadiazole ring system was demonstrated. | Provided a correct structural understanding for future research. | nih.gov |
| 1894 | The production of the starting material, 2,5-dimercapto-1,3,4-thiadiazole (DMTD), is known. | Established the synthesis of the direct precursor to the disodium salt. | google.com |
| 1899-1923 | Early oxidation reactions of DMTD are described in the literature. | Characterized the fundamental chemical reactivity of the parent compound. | google.com |
| Mid-20th Century | Patents describe the use of DMTD derivatives as corrosion inhibitors. | Marked the transition to industrial applications and established its commercial relevance. | google.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;1,3,4-thiadiazole-2,5-dithiolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2S3.2Na/c5-1-3-4-2(6)7-1;;/h(H,3,5)(H,4,6);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVGBTRTVKMLSH-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)[S-])[S-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2N2Na2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1072-71-5 (Parent) | |
| Record name | 1,3,4-Thiadiazolidine-2,5-dithione, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055906428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8069064 | |
| Record name | Disodium 1,3,4-thiadiazole-2,5-dithiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8069064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,3,4-Thiadiazolidine-2,5-dithione, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
55906-42-8 | |
| Record name | 1,3,4-Thiadiazolidine-2,5-dithione, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055906428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Thiadiazolidine-2,5-dithione, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium 1,3,4-thiadiazole-2,5-dithiolate | |
| Source | EPA DSSTox | |
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| Record name | Disodium 1,3,4-thiadiazole-2,5-dithiolate | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Advanced Chemical Transformations of Disodium 1,3,4 Thiadiazole 2,5 Dithiolate
Established Synthetic Routes to Disodium (B8443419) 1,3,4-Thiadiazole-2,5-dithiolate
The primary route to Disodium 1,3,4-thiadiazole-2,5-dithiolate involves the deprotonation of its acidic precursor, 2,5-Dimercapto-1,3,4-thiadiazole (B142945). This precursor is itself synthesized through a well-established condensation reaction.
This compound is prepared by treating 2,5-Dimercapto-1,3,4-thiadiazole (DMTD) with a stoichiometric amount of a sodium base, typically sodium hydroxide (B78521) (NaOH). researchgate.net The DMTD molecule possesses two acidic thiol protons which are readily abstracted by the strong base. The reaction is a straightforward acid-base neutralization, resulting in the formation of the disodium salt and water. The process is generally carried out in a suitable solvent, such as an aqueous solution or ethanol, to facilitate the reaction between the solid DMTD and the base. researchgate.netnih.gov The resulting disodium salt is often used in subsequent reactions in solution or isolated as a solid. sunwisechem.com
The precursor, 2,5-Dimercapto-1,3,4-thiadiazole, is commonly synthesized by the reaction of hydrazine (B178648) with carbon disulfide in the presence of a base. sbq.org.br A typical procedure involves refluxing hydrazine hydrate (B1144303) and carbon disulfide with a base like potassium hydroxide in an alcoholic solution. sbq.org.brconnectjournals.com The reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes cyclization upon heating to form the 1,3,4-thiadiazole (B1197879) ring. connectjournals.com Following the reaction, the mixture is cooled and acidified with a mineral acid, such as hydrochloric acid, to precipitate the 2,5-Dimercapto-1,3,4-thiadiazole product. inlibrary.uznih.gov The solid product is then typically collected by filtration and purified by recrystallization from a solvent like ethanol. inlibrary.uz
Advancements in the synthesis of 2,5-Dimercapto-1,3,4-thiadiazole and its salts have focused on improving reaction yields and product purity. One patented method details a process involving the reaction of hydrazine hydrate, carbon disulfide, and sodium hydroxide in specific molar ratios (1:2.2-2.4:1.55-1.95) to form the disodium salt directly in the reaction medium. google.com This method emphasizes controlling the reaction temperature and carrying out the addition of hydrazine hydrate in an inert gas atmosphere to enhance safety and yield. google.com Subsequent neutralization with an acid under controlled temperature conditions (10-60°C) allows for the isolation of the high-purity 2,5-Dimercapto-1,3,4-thiadiazole precursor. google.com The choice of base, solvent, and reaction time are all critical parameters that have been optimized to maximize the efficiency of the synthesis. nih.gov
The synthesis of other alkali metal salts, such as Dipotassium (B57713) 1,3,4-thiadiazole-2,5-dithiolate, follows a very similar protocol to the disodium salt. The primary difference is the choice of the alkali hydroxide. For the dipotassium salt, potassium hydroxide (KOH) is used as the base to deprotonate the 2,5-Dimercapto-1,3,4-thiadiazole. nih.gov The reaction is typically carried out in ethanol, where a mixture of the precursor and KOH is stirred for a period at a controlled temperature (e.g., 40°C) to yield the dipotassium salt, which can then be isolated by filtration. nih.gov Both sodium and potassium salts are stable, water-soluble solids. sunwisechem.combohrium.com The choice between the sodium and potassium salt often depends on the specific requirements of a subsequent reaction, such as solubility in different solvent systems or the nature of the cation needed for a particular chemical transformation. bohrium.comresearchgate.net
Table 1: Comparison of Synthetic Parameters for Alkali Metal Salts of 1,3,4-Thiadiazole-2,5-dithiolate
| Parameter | Disodium Salt | Dipotassium Salt |
|---|---|---|
| Alkali Base | Sodium Hydroxide (NaOH) | Potassium Hydroxide (KOH) |
| Precursor | 2,5-Dimercapto-1,3,4-thiadiazole | 2,5-Dimercapto-1,3,4-thiadiazole |
| Typical Solvent | Water, Ethanol | Ethanol, Pyridine (B92270) |
| General Method | Acid-base neutralization of the precursor | Acid-base neutralization of the precursor |
Chemical Reactivity and Derivatization Strategies for this compound
The reactivity of the dithiolate salt is centered on the nucleophilic sulfur atoms, which can undergo various transformations, notably oxidation.
The thiol groups of 2,5-Dimercapto-1,3,4-thiadiazole and its corresponding dithiolate salts are susceptible to oxidation. The electrochemical oxidation of 2,5-Dimercapto-1,3,4-thiadiazole, for example, can lead to the formation of a disulfide dimer through a two-electron, two-proton process. researchgate.net More vigorous oxidation, using strong oxidizing agents like potassium permanganate (B83412) (KMnO4), can lead to the formation of 1,3,4-Thiadiazole-2,5-disulfonic acid. inlibrary.uzeprajournals.com This transformation involves the oxidation of the sulfur atoms from the thiol state to a higher oxidation state in the sulfonic acid groups. The reaction is typically performed in an aqueous solution where the oxidizing agent is added dropwise to a solution of the thiadiazole precursor. inlibrary.uzeprajournals.com This demonstrates the ability of the sulfur centers to participate in redox reactions, leading to derivatives with different chemical properties.
Table 2: Summary of Oxidative Transformations
| Oxidation Method | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| Electrochemical Oxidation | Applied Potential | Disulfide Dimer | researchgate.net |
| Chemical Oxidation | Potassium Permanganate (KMnO4) | 1,3,4-Thiadiazole-2,5-disulfonic acid | inlibrary.uzeprajournals.com |
Reductive Pathways to Thiol Derivatives
The chemistry of 1,3,4-thiadiazole-2,5-dithiolate and its protonated form, 2,5-dimercapto-1,3,4-thiadiazole (DMcT), involves a dynamic equilibrium with its oxidized disulfide forms. researchgate.net DMcT can undergo oxidative coupling to form disulfide dimers and polymers, which is a reversible process. acs.orgacs.org The reductive pathway, therefore, refers to the cleavage of these disulfide bonds to regenerate the corresponding thiol or thiolate derivatives.
This reversible two-electron reduction and oxidation is central to its application in energy storage materials, such as in composite cathodes for lithium batteries. acs.orgnih.govresearchgate.net The process can be described by the electrochemical reduction of the disulfide polymer (poly-DMcT) back to the monomeric dithiolate.
Key Research Findings:
Electrochemical Reduction: Cyclic voltammetry studies have been instrumental in elucidating the redox mechanisms. nih.gov The reduction of both dimer and polymer disulfides has been observed to occur at the same potential. researchgate.net This reductive depolymerization is facilitated in the presence of proton transfer agents like pyridine derivatives. acs.org
Reversibility: The disulfide bond undergoes a reversible 2-electron reduction process, making it a suitable candidate for energy-dense cathode materials. acs.org This reversibility allows for the regeneration of the active thiol derivative after an oxidation cycle.
The table below summarizes the core reductive transformation.
| Starting Material | Transformation | Product | Key Characteristics |
| Poly(2,5-disulfido-1,3,4-thiadiazole) | Reductive Depolymerization / Disulfide Cleavage | 2,5-Dimercapto-1,3,4-thiadiazole (DMcT) or its dithiolate salt | Reversible 2-electron process acs.org; fundamental to its use in redox-responsive materials and batteries. nih.gov |
Nucleophilic Substitution Reactivity
This compound is a potent binucleophile, with the two thiolate anions readily participating in nucleophilic substitution reactions. This high reactivity allows for the straightforward introduction of various substituents at the 2- and 5-positions of the thiadiazole ring. The reactions typically proceed via an SN2 mechanism with a range of electrophilic partners. researchgate.net
Detailed Research Findings:
Alkylation and Acylation: The dithiolate reacts efficiently with a variety of organohalogens and acyl chlorides. researchgate.net For instance, the alkylation of 2,5-dimercapto-1,3,4-thiadiazole with 4-ethylbromobutyrate in the presence of a base (which forms the dithiolate in situ) yields the corresponding dialkylated ester derivative.
Reaction with Activated Systems: The compound also reacts with α,β-unsaturated systems, such as acrylic acid derivatives, to form 2,5-bis-substituted products. researchgate.net A series of ciprofloxacin-derived 1,3,4-thiadiazole analogs have been synthesized via nucleophilic substitution, highlighting the utility of this reaction in medicinal chemistry. mdpi.com
The following table presents examples of nucleophilic substitution reactions.
| Electrophile | Reaction Conditions | Product Type | Reference |
| Alkyl Halides (e.g., 4-ethylbromobutyrate) | Base (e.g., K2CO3), DMF | S,S'-Dialkylated Ester | nih.gov |
| Acyl Chlorides (e.g., Chloroacetyl chloride) | Not specified | S,S'-Diacylated Derivative | mdpi.com |
| N-acryloyl-substituted alkaloids | Not specified | S,S'-Dialkylated Alkaloid Derivative | theamericanjournals.com |
| Organohalogens | Not specified | 2,5-Bis-substituted 1,3,4-thiadiazole | researchgate.net |
Utilization as a Sulfur Donor in Advanced Organic Synthesis
A significant application of the 1,3,4-thiadiazole-2,5-dithiolate scaffold is its use as a sulfur transfer agent for the formation of carbon-sulfur bonds. nih.gov The dipotassium salt, a close analogue of the disodium salt, has been identified as a novel, stable, odorless, and low-toxicity S-donor for the direct synthesis of symmetrical disulfides from various halides. nih.govresearchgate.net
This methodology provides an efficient alternative to traditional methods that often use malodorous thiols. nih.gov The reaction protocol involves reacting an aryl or alkyl halide with dipotassium 1,3,4-thiadiazole-2,5-bis(thiolate) in the presence of a catalyst. nih.govresearchgate.net
Detailed Research Findings:
Synthesis of Symmetrical Disulfides: A protocol has been developed for synthesizing a variety of symmetrical disulfides in moderate to excellent yields (up to 98%) from aryl and alkyl halides. nih.govresearchgate.net
Catalysis and Mechanism: The reaction is facilitated by catalysts such as MOF-199 and CuO nanoparticles. The proposed mechanism is analogous to an Ullmann reaction, proceeding through an organocopper intermediate when CuO is used as the catalyst. nih.gov
The table below showcases the utility of the dithiolate salt as a sulfur donor.
| Substrate (Halide) | Catalyst | Product (Symmetrical Disulfide) | Yield |
| Iodobenzene | MOF-199 / CuO NPs | Diphenyl disulfide | High |
| Alkyl Halides | MOF-199 / CuO NPs | Dialkyl disulfides | Moderate to Excellent |
| Aryl Halides | MOF-199 / CuO NPs | Diaryl disulfides | Moderate to Excellent |
| (Data synthesized from narrative in references nih.govresearchgate.net) |
Design and Synthesis of Functionalized 1,3,4-Thiadiazole Derivatives
The nucleophilic nature of this compound makes it a cornerstone for the design and synthesis of a diverse library of functionalized 1,3,4-thiadiazole derivatives. researchgate.net By choosing appropriate electrophilic reagents, chemists can introduce a wide range of functional groups, leading to molecules with tailored chemical and biological properties. researchgate.netnih.govtheamericanjournals.com
Detailed Research Findings:
Multi-step Syntheses: The initial S-alkylation products can undergo further transformations. For example, ester derivatives can be converted to acid hydrazides, which can then be cyclized to form complex heterocyclic systems containing 1,2,4-triazole (B32235) or 1,3,4-oxadiazole (B1194373) rings. nih.gov
Formation of Schiff Bases: Amino-functionalized thiadiazole derivatives, prepared through multi-step sequences starting from the dithiolate, can be condensed with aldehydes to produce Schiff bases. nih.gov
Oxidation to Sulfonic Acids: The thiol groups of 2,5-dimercapto-1,3,4-thiadiazole can be oxidized, for instance with potassium permanganate, to yield 1,3,4-thiadiazole-2,5-disulfonic acid, which can then be used to form various salts. eprajournals.com
The following table summarizes various synthetic strategies for creating functionalized derivatives.
| Synthetic Strategy | Starting Material | Key Reagents | Resulting Derivative Class |
| S-Alkylation & Hydrazinolysis | Diethyl 4,4'-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate | Hydrazine Hydrate | Bis-acid hydrazide |
| Cyclocondensation | Bis-acid hydrazide | Carbon Disulfide, KOH | Bis-(2-mercapto-1,3,4-oxadiazole) |
| Oxidative Cyclization | Thiosemicarbazide derivative | I2/KI, NaOH | 2-Amino-1,3,4-oxadiazole |
| Oxidation of Thiol Groups | 2,5-Dimercapto-1,3,4-thiadiazole | KMnO4 | 1,3,4-Thiadiazole-2,5-disulfonic acid |
| (Data synthesized from narrative in references nih.goveprajournals.com) |
Coordination Chemistry and Metal Complexation Dynamics of Disodium 1,3,4 Thiadiazole 2,5 Dithiolate
Ligand Characteristics and Versatile Coordination Modes of the 1,3,4-Thiadiazole-2,5-dithiolate Anion
The 1,3,4-thiadiazole-2,5-dithiolate anion, often referred to as dmct²⁻, is a multifaceted ligand renowned for its diverse binding capabilities. researchgate.netresearchgate.net The molecule's structure, featuring a five-membered aromatic ring with two nitrogen and one sulfur atom, and two exocyclic thiol groups, provides multiple potential coordination sites. researchgate.netalliedacademies.org These include the two exocyclic sulfur atoms, the two nitrogen atoms within the thiadiazole ring, and the ring's sulfur atom. rsc.orgresearchgate.net This structural arrangement allows the ligand to exhibit tautomerism, existing in dithiol, dithione, or thione-thiol forms, often influenced by factors such as pH. rsc.orgresearchgate.net The high nucleophilicity of the thiadiazole ring, containing three donor atoms (one S and two N), enhances its coordination potential. researchgate.net
The presence of multiple donor atoms enables the 1,3,4-thiadiazole-2,5-dithiolate anion to function as a multidentate ligand, capable of forming stable chelate rings with metal ions. guidechem.comresearchgate.net It can coordinate to a single metal center or act as a bridging ligand connecting two or more metal centers, leading to the formation of mononuclear, dinuclear, or coordination polymers. researchgate.netsigmaaldrich.com This chelation versatility has been demonstrated with a broad spectrum of metal ions, including transition metals, heavy metals, and noble metals. researchgate.net The capacity to form such stable complexes is a key feature of its chemistry. guidechem.com
The coordination behavior of the 1,3,4-thiadiazole-2,5-dithiolate anion is governed by both electronic and steric factors. The thiadiazole ring itself possesses distinct electronic properties that can be tuned by substituents, influencing the electron density on the donor atoms. researchcommons.org The ligand contains both soft (sulfur) and hard (nitrogen) donor atoms, allowing for selective coordination based on the principles of the Hard and Soft Acids and Bases (HSAB) theory. The soft sulfur atoms show a high affinity for soft metal ions like Ag(I), Au(I), and Pd(II), while the harder nitrogen atoms can also participate in coordination, particularly with borderline or harder metal ions. researchgate.net
This selective binding has been observed in studies with gold and silver nanoparticles. On silver surfaces, the molecule tends to bind through the thiadiazole ring nitrogen atom. rsc.orgresearchgate.net In contrast, on gold surfaces, the coordination predominantly involves the thiocarbonyl or the thiadiazole ring sulfur atom. rsc.orgresearchgate.net The rigid geometry of the five-membered ring and the specific locations of the donor atoms impose steric constraints that, along with the electronic effects, dictate the coordination geometry and nuclearity of the resulting metal complexes. researchgate.netresearchgate.net
Synthesis, Structural Elucidation, and Spectroscopic Characterization of Metal Complexes
Metal complexes of 1,3,4-thiadiazole-2,5-dithiolate are typically synthesized by reacting the disodium (B8443419) or dipotassium (B57713) salt of the ligand with a corresponding metal salt in a suitable solvent. researchgate.netjmchemsci.comnih.gov The resulting complexes are then characterized using a variety of analytical techniques to elucidate their structure and properties. These methods include Fourier-transform infrared (FT-IR) spectroscopy to identify the coordination sites, UV-visible spectroscopy to study electronic transitions, and nuclear magnetic resonance (NMR) spectroscopy. jmchemsci.comnih.gov Molar conductance measurements can reveal the electrolytic nature of the complexes. jmchemsci.comnih.gov
The 1,3,4-thiadiazole-2,5-dithiolate ligand forms stable complexes with a variety of transition metals.
Nickel: Nickel(II) complexes have been synthesized and structurally characterized. For instance, complexes with the related 1,2,5-thiadiazole-3,4-dithiolate ligand have been shown by X-ray crystallography to possess a square-planar geometry around the nickel center. Studies have also been conducted on nickel complexes formed with crown ethers derived from 1,3,4-thiadiazole-2,5-dithiol (B7761095). researchgate.net
Iron: The complexation of this ligand with iron(III) has been investigated, demonstrating its ability to bind to higher-valent transition metal ions. researchgate.net
Palladium and Platinum: Extensive research has been conducted on palladium(II) and platinum(II) complexes. researchgate.netresearchgate.net Mononuclear and dinuclear Pd(II) complexes, as well as heterometallic Pd(II)-Pt(II) complexes, have been prepared. researchgate.net Crystal structure analysis of these complexes revealed that the dithiolate ligand coordinates to the metal centers through its mercapto groups in a monodentate (κ¹S) fashion. researchgate.net The resulting geometries are typically square planar, which is characteristic of d⁸ metal ions like Pd(II) and Pt(II). mdpi.comresearchgate.net
Complexation Data of 1,3,4-Thiadiazole-2,5-dithiolate with Transition Metals
| Metal | Example Complex Type | Coordination Mode | Observed Geometry | Reference |
|---|---|---|---|---|
| Nickel (Ni) | [Ni(dithiolate)₂(R₄N)₂] | S,S-chelation | Square Planar | |
| Palladium (Pd) | [{Pd(terpy)}(μ-dmct-S,S′){Pt(terpy)}]²⁺ | μ-S,S'-bridging | Square Planar | researchgate.net |
| Platinum (Pt) | [Pt(Hdmct)(terpy)]⁺ | κ¹S | Square Planar | researchgate.net |
The soft nature of the sulfur donor atoms in the 1,3,4-thiadiazole-2,5-dithiolate ligand makes it particularly well-suited for complexing with soft heavy and noble metals.
Copper: Copper complexes with this ligand and its derivatives have been synthesized. nih.govresearchgate.net Depending on the specific ligand and reaction conditions, geometries such as octahedral have been proposed for Cu(II) complexes. researchgate.net Research on the related 1,2,5-thiadiazole-3,4-dithiolate has also led to the synthesis of complexes with copper in both +2 and +3 oxidation states. researchgate.net
Silver: The ligand readily forms complexes with silver(I). globethesis.com For example, a double-bridged binuclear silver(I) complex has been synthesized where each silver atom adopts a distorted tetrahedral geometry. globethesis.com Studies on silver nanoparticles have shown that the molecule's binding is selective, occurring primarily through a ring nitrogen atom. rsc.orgresearchgate.net
Gold: Dinuclear phosphine-gold(I) complexes of this ligand have been prepared and structurally characterized. nih.gov The crystal structures of these complexes show interesting supramolecular arrangements, including the formation of molecular strings through weak intermolecular gold-sulfur contacts or, in some cases, short aurophilic (Au···Au) interactions. nih.gov The specific arrangement is highly dependent on the steric and electronic properties of the ancillary phosphine (B1218219) ligands. nih.gov As with silver, the binding to gold surfaces is selective, but in this case, it occurs via the exocyclic or ring sulfur atoms. rsc.orgresearchgate.net
Single-crystal X-ray diffraction has been an indispensable tool for the definitive structural elucidation of metal complexes derived from 1,3,4-thiadiazole-2,5-dithiolate and its analogs. These studies have provided precise information on bond lengths, bond angles, coordination geometries, and intermolecular interactions.
The crystallographic data reveal a rich diversity of structural motifs:
In dinuclear gold(I) phosphine complexes, the P-Au-S axes are nearly linear, but can be bent to accommodate intermolecular interactions. nih.gov In one cyclic complex, short aurophilic bonds of 3.1898(3) Å were observed between neighboring molecules. nih.gov
Palladium(II) and platinum(II) terpyridine complexes show the ligand coordinating in a monodentate fashion through one of the exocyclic sulfur atoms (κ¹S). researchgate.net
Nickel(II) can form square-planar complexes with a NiS₂P₂ coordination environment. researchgate.net
Complexes with cadmium(II) have been shown to adopt distorted octahedral geometries, for example, in a binuclear complex bridged by chloride anions, the cadmium center has a CdN₂Cl₃O coordination sphere. globethesis.com
Selected Crystallographic Data for Metal Complexes
| Metal Ion | Complex Type | Coordination Geometry | Key Structural Feature | Reference |
|---|---|---|---|---|
| Gold(I) | Dinuclear, Cyclic | Linear (P-Au-S) | Aurophilic Au···Au interaction [3.1898(3) Å] | nih.gov |
| Silver(I) | Binuclear, Bridged | Distorted Tetrahedral | Ligand acts as a bridge between two Ag(I) centers | globethesis.com |
| Palladium(II) | Mononuclear | Square Planar | Monodentate κ¹S coordination | researchgate.net |
| Nickel(II) | Mononuclear | Square Planar | NiS₂P₂ coordination sphere | researchgate.net |
| Cadmium(II) | Binuclear, Bridged | Distorted Octahedral | CdN₂Cl₃O coordination sphere | globethesis.com |
Investigation of Magnetic Properties in Derived Metal Complexes
The versatile coordination behavior of the 1,3,4-thiadiazole-2,5-dithiolate ligand and its derivatives allows for the synthesis of metal complexes with a wide array of magnetic properties. Magnetization measurements on various coordination compounds have revealed diverse magnetic states, ranging from simple paramagnetism to more complex antiferromagnetic and ferromagnetic interactions. mdpi.comsemanticscholar.orgrsc.org
Research into copper(II) complexes with 1,3,4-thiadiazole (B1197879) derivatives has demonstrated this magnetic variability. For instance, the complex Cu(L¹)₂Br₂ (where L¹ is 2,5-bis(ethylthio)-1,3,4-thiadiazole) behaves as an almost ideal paramagnet. mdpi.comsemanticscholar.orgconsensus.app In contrast, a related complex, Cu(L¹)(C₂N₃)₂, exhibits the formation of alternating-exchange antiferromagnetic chains. mdpi.comsemanticscholar.orgconsensus.app This antiferromagnetic behavior is attributed to the double dicyanamide (B8802431) bridges, which facilitate an unusually strong exchange interaction between the Cu(II) ions. mdpi.comsemanticscholar.orgconsensus.app The exchange integrals for this complex were determined to be J₁/k_B ≈ -23.5 K and J₂/k_B ≈ -20.2 K, indicating significant antiferromagnetic coupling. mdpi.comsemanticscholar.orgnih.gov
Magnetic susceptibility and magnetic moment data for complexes involving other transition metals such as Cr(III), Ni(II), and Co(II) have been used to infer their geometry. researchgate.netnih.gov For example, a Ni(II) complex of 2,5-diamino-1,3,4-thiadiazole (B1295027) was found to have a magnetic moment (μ_eff) in the range of 3.53–4.26 Bohr magnetons (BM), which is suggestive of an octahedral geometry. nih.gov Similarly, studies on Cr(III), Ni(II), and Co(II) complexes with a 1,3,4-thiadiazole-2-thiol (B7761032) derivative indicated an octahedral geometry for the Cr(III) complex and a square planar geometry for the Co(II) and Ni(II) complexes based on magnetic sensitivity measurements. researchgate.net
The nature of the magnetic coupling—whether ferromagnetic or antiferromagnetic—is highly dependent on the structural arrangement of the complex, including the specific bridging ligands and the geometry around the metal centers. nih.gov This sensitivity allows for the fine-tuning of magnetic properties through synthetic design.
L¹ = 2,5-bis(ethylthio)-1,3,4-thiadiazole; L² = 5-((4-bromobenzylidene)-1,3,4-thiadiazole-2-thiol; L³ = 2,5-diamino-1,3,4-thiadiazole
Macrocyclic and Supramolecular Architecture Formation Involving 1,3,4-Thiadiazole Moieties
The 1,3,4-thiadiazole-2,5-dithiolate unit is a valuable building block for the construction of larger, complex molecular structures such as macrocycles and supramolecular assemblies. Its bifunctional nature, with two thiol groups positioned at the 2 and 5 positions, allows it to be readily incorporated into larger ring systems.
A prominent example is the synthesis of hetero-crown ethers incorporating the 1,3,4-thiadiazole-2,5-dithiol moiety. researchgate.net These macrocycles have been prepared via a nucleophilic substitution (S_N2) reaction. The dipotassium salt of 1,3,4-thiadiazole-2,5-dithiol is reacted with appropriate ethylene (B1197577) glycol dihalide derivatives under high-dilution conditions to promote intramolecular ring closure over intermolecular polymerization. researchgate.net This methodology provides a route to a variety of crown ethers with different cavity sizes and heteroatom compositions, which are of interest for their potential as metal sensors and for the selective separation of metal ions. researchgate.net
The formation of these macrocycles highlights the utility of the disodium or dipotassium salts of 1,3,4-thiadiazole-2,5-dithiol as effective nucleophiles for constructing complex architectures. researchgate.netnih.gov The thiadiazole ring itself, with its constituent nitrogen and sulfur heteroatoms, can also play a role in directing the self-assembly of supramolecular structures through various non-covalent interactions. Research has also explored thiadiazole-forming ring-closing reactions to create macrocyclic β-peptides, demonstrating the versatility of the thiadiazole moiety in macrocyclization strategies. nih.gov
Electrochemical Behavior and Advanced Electrochemical Applications of Disodium 1,3,4 Thiadiazole 2,5 Dithiolate
Fundamental Electrochemical Redox Potentials and Mechanisms
The electrochemical behavior of the 1,3,4-thiadiazole-2,5-dithiolate system is characterized by complex redox reactions involving dimerization and polymerization. Studies on the closely related parent compound, 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMcT), provide fundamental insights into these mechanisms. The redox processes are highly dependent on the solution's pH, as the protonation state of the thiol groups influences the reaction pathways. nih.govresearchgate.net
The fundamental redox reactions can be summarized as follows:
Dimerization: Two molecules of the singly deprotonated thiolate undergo oxidation to form a dimer linked by a disulfide bridge.
Polymerization: The dimer can be further oxidized at a higher potential to form a polymer, also linked by disulfide bonds. elsevierpure.com
These redox processes are crucial for its applications in areas such as energy storage, where it has been explored as a cathode material, and in the formation of protective films for corrosion inhibition. researchgate.net
Mechanisms and Efficiency in Corrosion Inhibition
Disodium (B8443419) 1,3,4-thiadiazole-2,5-dithiolate and its parent compound are highly effective corrosion inhibitors for a wide range of metals and alloys in various corrosive environments. nbinno.com The inhibition mechanism is primarily based on the adsorption of the molecule onto the metal surface, forming a protective barrier that impedes both anodic and cathodic reactions. electrochemsci.orgnih.gov
The efficacy of 1,3,4-thiadiazole-2,5-dithiolate as a corrosion inhibitor is rooted in its ability to form a durable and stable protective film on metal surfaces. mdpi.comresearchgate.net This film acts as a physical barrier, isolating the metal from corrosive species in the environment. nih.gov The formation of this layer is facilitated by the presence of multiple heteroatoms (nitrogen and sulfur) and π-electrons in the molecule's structure, which serve as active centers for adsorption. mdpi.comnih.gov
On non-ferrous metals like copper, the inhibition mechanism involves strong chemical adsorption and the formation of a complex coating. researchgate.net The inhibitor molecule chelates with copper ions (Cu⁺), forming a stable, sparingly soluble Cu(I)-inhibitor complex film on the surface. researchgate.netresearchgate.net This protective layer has been shown to be hydrophobic and effectively prevents the formation of copper chloride and oxychloride complexes in chloride-rich media. ijcsi.prosemanticscholar.org
For ferrous metals such as mild steel and stainless steel, the inhibitor adsorbs onto the surface, displacing water molecules and forming a compact barrier. electrochemsci.org The adsorption involves the interaction of the unshared electron pairs of the nitrogen and sulfur atoms with the vacant d-orbitals of iron atoms. researchgate.net This leads to the formation of a coordinate-type bond, resulting in a chemisorbed film that blocks the active corrosion sites and inhibits both the anodic dissolution of iron and the cathodic hydrogen evolution reaction, classifying it as a mixed-type inhibitor. electrochemsci.orgresearchgate.net
The adsorption of 1,3,4-thiadiazole-2,5-dithiolate onto metal surfaces can be quantitatively described by adsorption isotherms. Numerous studies have found that the adsorption process is well-approximated by the Langmuir adsorption isotherm. nih.govresearchgate.netresearchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface, where each active site on the surface holds one adsorbed inhibitor molecule. In some cases, other models like the Flory-Huggins and Damaskin-Parsons isotherms have also been shown to fit the experimental data, accounting for factors like the replacement of adsorbed water molecules and interactions between adsorbed inhibitor molecules. electrochemsci.orgresearchgate.net
Thermodynamic parameters derived from these isotherms provide deeper insight into the inhibition mechanism. The standard free energy of adsorption (ΔG°ads) is a key parameter used to determine the nature of the adsorption. Consistently negative values for ΔG°ads indicate that the adsorption of the inhibitor on metal surfaces is a spontaneous process. electrochemsci.orgmdpi.com The magnitude of ΔG°ads helps to distinguish between physisorption (values around -20 kJ·mol⁻¹) and chemisorption (values more negative than -40 kJ·mol⁻¹). For thiadiazole derivatives, the calculated ΔG°ads values often fall in an intermediate range, suggesting that the adsorption mechanism is complex and involves a combination of both physical (electrostatic) and chemical interactions. mdpi.comresearchgate.net
The activation energy (Ea) for the corrosion process in the presence of the inhibitor is typically higher than in its absence, indicating that the adsorbed layer increases the energy barrier for the corrosion reaction. electrochemsci.orgmocedes.org
| Parameter | Value/Observation | Metal/Medium | Reference |
| Adsorption Isotherm | Langmuir | Mild Steel in H₂SO₄ | researchgate.net |
| Langmuir | Copper in HCl | researchgate.net | |
| Flory-Huggins | Stainless Steel in NaCl | electrochemsci.org | |
| ΔG°ads | -31 kJ·mol⁻¹ | Mild Steel in H₂SO₄ | mdpi.com |
| Nature of Adsorption | Spontaneous; mix of physisorption and chemisorption | Mild Steel, Copper | mdpi.comresearchgate.net |
| Activation Energy (Ea) | Increases with inhibitor | Stainless Steel in NaCl | electrochemsci.org |
The inherent redox activity of 1,3,4-thiadiazole-2,5-dithiolate allows for its electropolymerization directly onto a metal surface, creating a thicker and potentially more robust protective film than a simple adsorbed monolayer. elsevierpure.com The electrochemical oxidation of the monomer leads to the formation of a polydisulfide polymer (poly-DMcT). nih.govresearchgate.net This process occurs at potentials more positive than that required for the initial dimerization of the molecule. elsevierpure.com
The resulting polymer film can offer enhanced corrosion protection by providing a more substantial barrier against corrosive agents. The kinetics of this electropolymerization can be slow but can be significantly accelerated by coupling with electrocatalysts or conducting polymers. researchgate.netresearchgate.net For instance, the presence of polymers like polyaniline or poly(3-methoxythiophene) can improve the electrochemical performance and facilitate the formation of the protective polymer film. researchgate.net This electropolymerized film adheres strongly to the substrate and can be reductively depolymerized, a property that is also explored in energy storage applications. elsevierpure.com
Electrocatalytic Performance and Mechanistic Insights
Beyond corrosion inhibition, the unique electronic properties of the 1,3,4-thiadiazole-2,5-dithiolate ligand make it a component of interest in the field of electrocatalysis, particularly for the hydrogen evolution reaction (HER).
The hydrogen evolution reaction is a critical process for producing clean hydrogen fuel through water splitting. While platinum is the benchmark catalyst, its high cost drives research into catalysts based on earth-abundant elements. Molecular catalysts incorporating sulfur-rich ligands, such as dithiolenes, have shown significant promise. d-nb.inforesearchgate.net
Complexes of transition metals like nickel with ligands structurally related to 1,3,4-thiadiazole-2,5-dithiolate have been synthesized and evaluated as HER catalysts. For example, a nickel complex with 1,2,5-thiadiazole-3,4-dithiolate, [BzPy]₂[Ni(tdas)₂], has demonstrated notable catalytic activity. d-nb.infocanada.ca In a neutral buffer solution, this catalyst exhibited a turnover frequency (TOF) of 555.06 moles of H₂ per mole of catalyst per hour at a potential of -0.49 V (vs. SHE). d-nb.inforesearchgate.net In non-aqueous acetonitrile (B52724) solutions, the same complex achieved a TOF of 189.16 mol H₂ h⁻¹. d-nb.inforesearchgate.net The turnover number (TON), which indicates the total number of H₂ molecules produced per molecule of catalyst before deactivation, was reported to be over 2200 after 48 hours for this complex, highlighting its stability. d-nb.info
Additionally, 2,5-dimercapto-1,3,4-thiadiazole has been used as a sulfur precursor for the electrodeposition of Ni-Co-S materials, which are effective HER catalysts in neutral pH solutions. The resulting catalyst showed enhanced activity compared to those synthesized with conventional sulfur sources, an improvement attributed to a larger surface area and higher sulfur content. bwise.kr These findings underscore the potential of Disodium 1,3,4-thiadiazole-2,5-dithiolate to serve as a ligand or precursor in the design of efficient and stable non-precious metal electrocatalysts for hydrogen production.
| Catalyst | Medium | TOF (mol H₂ mol⁻¹ h⁻¹) | Potential (V vs. SHE) | Reference |
| [BzPy]₂[Ni(tdas)₂] | Neutral Buffer | 555.06 | -0.49 | d-nb.infocanada.ca |
| [BzPy]₂[Ni(tdas)₂] | Acetonitrile | 189.16 | -0.99 | d-nb.infocanada.ca |
| [BzPy]₂[Ni(i-mnt)₂] | Neutral Buffer | 488.76 | -0.49 | d-nb.infocanada.ca |
| [BzPy]₂[Ni(mnt)₂] | Neutral Buffer | 411.85 | -0.49 | d-nb.infocanada.ca |
Role in Advanced Electrochemical Energy Storage Systems (e.g., Redox Flow Batteries)
This compound and its parent compound, 2,5-dimercapto-1,3,4-thiadiazole (DMcT), are emerging as promising materials in the development of advanced electrochemical energy storage systems, including redox flow batteries (RFBs). The unique molecular structure of this organosulfur compound, featuring a thiadiazole ring with two thiol groups, provides a rich redox chemistry that is advantageous for energy storage applications.
The versatility of DMcT and its salts stems from their ability to undergo reversible redox reactions, a fundamental requirement for rechargeable energy storage devices. researchgate.net Research into substituted thiadiazoles has highlighted their potential as energy-rich anolytes in nonaqueous redox flow batteries. jcesr.orgrsc.orgrsc.org These molecules exhibit excellent solubility and low redox potentials, which are key characteristics for achieving high energy density in RFBs. rsc.orgrsc.org
The electrochemical behavior of these compounds can be tuned by introducing different functional groups to the thiadiazole core. rsc.org This molecular engineering approach allows for the optimization of properties such as redox potential and stability, which are critical for the performance and lifespan of a redox flow battery. jcesr.orgrsc.org
In the context of RFBs, the disodium salt of DMcT can potentially participate in the electrolyte solutions (anolyte or catholyte), where it would undergo oxidation and reduction during the charge and discharge cycles of the battery. The ability of the thiol groups to form disulfide bonds through electrochemical oxidation is a key aspect of its energy storage mechanism.
The table below summarizes the key electrochemical properties of thiadiazole-based compounds relevant to their application in advanced energy storage systems, based on available research.
| Property | Observation | Relevance to Redox Flow Batteries |
| Redox Activity | Undergoes reversible oxidation-reduction reactions. researchgate.net | Essential for the charge-discharge cycles in a flow battery. |
| Redox Potential | Low redox potentials have been observed in substituted thiadiazoles. rsc.orgrsc.org | Enables the design of high-voltage and high-energy-density RFBs when paired with a suitable catholyte. |
| Solubility | Substituted thiadiazoles exhibit excellent solubility in nonaqueous electrolytes. rsc.orgrsc.org | High solubility allows for a higher concentration of active species in the electrolyte, leading to greater energy storage capacity. |
| Tunability | Electrochemical properties can be modified by altering the substituent groups on the thiadiazole ring. rsc.org | Offers a pathway to design and synthesize molecules with tailored properties for specific RFB applications. |
Further research and development are necessary to fully realize the potential of this compound in commercial redox flow battery technologies. However, the existing body of knowledge on thiadiazole-based compounds provides a strong foundation for their continued exploration in this promising area of energy storage.
Applications in Materials Science Leveraging Disodium 1,3,4 Thiadiazole 2,5 Dithiolate
Polymer Chemistry and Polymeric Material Development
The ability of Disodium (B8443419) 1,3,4-thiadiazole-2,5-dithiolate to act as a ligand and a monomer has led to significant advancements in polymer chemistry. Its sulfur and nitrogen atoms provide excellent coordination sites for metal ions and facilitate polymerization, leading to materials with unique properties and applications.
Disodium 1,3,4-thiadiazole-2,5-dithiolate is an effective ligand for the synthesis of coordination polymers. The thiol groups can deprotonate and bind to metal centers, while the nitrogen atoms in the heterocyclic ring can also participate in coordination, bridging multiple metal ions to form extended one-, two-, or three-dimensional networks.
Researchers have successfully synthesized coordination polymers by reacting 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMcT) with various metal salts. For instance, new polymer-metal complexes have been formed with Group IIB metals like zinc (Zn), cadmium (Cd), and mercury (Hg) researchgate.net. In a one-pot synthesis, a coordination polymer was created using DMcT and gold (Au), where gold ions were shown to coordinate with both the diazole and sulfhydryl groups throughout the polymeric chain rsc.org. The resulting DMcT-Au polymer demonstrated excellent electroactivity rsc.org. The synthesis of hetero-crown ethers containing the 1,3,4-thiadiazole-2,5-dithiol (B7761095) moiety has also been achieved through nucleophilic substitution reactions with the dipotassium (B57713) salt of the parent compound researchgate.net. These ligands have shown selectivity in complexing various metal cations, including Ag⁺, Cd²⁺, and Pb²⁺ researchgate.net.
The characterization of these polymers often involves a suite of analytical techniques. Fourier-transform infrared (FTIR) and Raman spectroscopy are used to confirm the coordination between the ligand and the metal ions. X-ray photoelectron spectroscopy (XPS) can elucidate the binding states of the constituent elements, while X-ray diffraction (XRD) reveals the crystalline or amorphous nature of the polymeric material rsc.org. The thermal stability is typically assessed using thermogravimetric analysis (TGA) rsc.org. The electrical properties of these coordination polymers have also been investigated. For example, the DC electrical conductivity of complexes with zinc, cadmium, and mercury has been measured, showing their potential as semiconducting materials researchgate.net.
Table 1: Characterization of a Gold-DMcT Coordination Polymer
| Characterization Technique | Finding | Reference |
|---|---|---|
| FTIR, Raman, UV-vis, XPS | Confirmed coordination of Au ions with diazole and sulfhydryl groups of DMcT. | rsc.org |
| X-ray Diffraction (XRD) | Revealed the crystalline nature of the DMcT-Au polymer. | rsc.org |
| HRTEM Analysis | Established the nanostructure of the polymeric material. | rsc.org |
Organosulfur compounds derived from 2,5-dimercapto-1,3,4-thiadiazole (DMcT) are promising cathode materials for next-generation rechargeable batteries, particularly lithium-sulfur (Li-S) and sodium-sulfur (Na-S) systems. osti.govresearchgate.net These materials offer a sustainable alternative to conventional layered oxide cathodes. osti.govresearchgate.net The energy storage mechanism is based on the reversible cleavage and formation of disulfide (S-S) bonds during the charge and discharge cycles. researchgate.netrsc.org
A key material in this area is a polymer derived from DMcT, referred to as poly[tetrathio-2,5-(1,3,4-thiadiazole)] (pDMCT-S). osti.govresearchgate.net When paired with a lithium-metal anode, a pDMCT-S cathode can deliver a high capacity of 715 mAh g⁻¹ with a coulombic efficiency of 97.7% at a C/10 rate. sciopen.com This high performance addresses previous concerns that electrode reactions with DMcT were too sluggish to be practical. osti.govsciopen.com
One of the significant advantages of DMcT-based polymers is their ability to mitigate the "shuttle effect," a major issue in Li-S batteries where soluble polysulfide intermediates migrate to the anode, leading to capacity loss. The discharge product, Li-DMcT, in its mesomeric form, can strongly bind to polysulfides via the nitrogen centers of the thiadiazole ring. osti.govresearchgate.netsciopen.com This interaction prevents their dissolution into the electrolyte and subsequent shuttling, leading to significantly improved long-term cyclability compared to standard sulfur cathodes. osti.govsciopen.com This mechanism has also been shown to be effective in Na-metal cells. osti.gov
Table 2: Performance of DMcT-Based Polymer Cathodes
| Battery System | Key Performance Metric | Finding | Reference |
|---|---|---|---|
| Li/pDMCT-S | Specific Capacity | 715 mAh g⁻¹ at C/10 rate | osti.govsciopen.com |
| Li/pDMCT-S | Cyclability | Significantly improved long-term cyclability compared to sulfur cathodes. | osti.govsciopen.com |
| Na/pDMCT-S | Initial Discharge Capacity | 410 mAh g⁻¹ at 0.1 C rate | researchgate.net |
| Na/pDMCT-S | Capacity Retention | 65.8% after 50 cycles | researchgate.net |
| Li/PDMcT-PEDOT | Initial Discharge Capacity | Approached 210 mAh g⁻¹ in an ether-based electrolyte. | nih.gov |
Functional Materials with Tailored Optoelectronic Properties
The 1,3,4-thiadiazole (B1197879) ring is an electron-withdrawing moiety that facilitates π-electron conjugation, making its derivatives interesting candidates for optoelectronic applications. The presence of heteroatoms and conjugated π-systems in polymeric frameworks containing the thiadiazole unit can lead to materials with potential applications in luminescence and electricity.
While direct applications of this compound in commercial OLEDs and organic solar cells are not widely documented, the inherent properties of the 1,3,4-thiadiazole core suggest significant potential. Thiadiazole derivatives are known to be good candidates for electron-transporting materials in OLEDs. researchgate.net The electron-deficient nature of the ring is a key characteristic for such applications. Furthermore, coordination polymers and metal-organic frameworks incorporating thiadiazole ligands have shown potential for luminescence, which could be harnessed for OLED emitters. mdpi.com The emission is often attributed to intraligand transitions that are modulated by the coordinated metal ion.
In the realm of organic solar cells, particularly dye-sensitized solar cells (DSSCs), various thiadiazole isomers have been used as building blocks for sensitizer (B1316253) dyes. researchcommons.orgresearchgate.netmdpi.com The thiadiazole unit can act as an electron acceptor or part of the π-conjugated bridge that facilitates charge transfer from the light-harvesting donor part of the molecule to the semiconductor electrode (e.g., TiO₂). researchcommons.orgmdpi.com The thermodynamic requirements for such dyes, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be met by incorporating thiadiazole derivatives. mdpi.com
The 1,3,4-thiadiazole moiety is a valuable building block for creating conductive and semiconducting materials. Its derivatives are recognized as efficient electron acceptors, a property that is crucial for developing n-type organic semiconductors. isres.org The planar and rigid structure of fused heterocyclic systems containing thiazole (B1198619) or thiadiazole rings can enable efficient intermolecular π-π overlap, which is beneficial for charge transport. rsc.org
Coordination polymers synthesized from 2,5-dimercapto-1,3,4-thiadiazole and metal ions have shown semiconducting properties. A study on complexes with zinc, cadmium, and mercury reported their DC electrical conductivity, confirming their potential in this area researchgate.net. Furthermore, a gold-DMcT coordination polymer was found to be highly electroactive, facilitating rapid electron transfer kinetics, which is a key characteristic of conductive materials rsc.org. Thiazole-based organic semiconductors have been successfully incorporated into various organic electronic devices, demonstrating the utility of this class of heterocycles in developing functional electronic materials. researchgate.net
Role as Performance Additives in Industrial Formulations (e.g., Lubricants)
Derivatives of 2,5-dimercapto-1,3,4-thiadiazole (DMTD) are highly effective multifunctional additives in lubricating oils and greases. researchgate.netlube-media.com They are primarily used as metal deactivators or passivating agents, but also exhibit excellent antioxidant, anti-wear, and extreme-pressure (EP) properties. lube-media.com The high sulfur content of DMTD derivatives contributes to their potential as EP additives. lube-media.com
When added to lubricants, these compounds form protective surface films on metal parts through adsorption or reaction. lube-media.com This film prevents direct metal-to-metal contact, protecting surfaces from wear and welding under high loads. lube-media.com Studies using a four-ball tester have demonstrated that DMTD derivatives can significantly improve the load-carrying and anti-wear capabilities of base oils, in some cases performing better than conventional zinc dialkyldithiophosphates (ZDDP). researchgate.net For example, the addition of 2.0% of a DMTD dimer to base greases can increase the four-ball weld point from a baseline of 126-160 kgf to between 250 and 400 kgf. lube-media.com Increasing the concentration to 3.0% can further elevate the weld point to between 620 and 800 kgf. lube-media.com
Furthermore, these additives enhance the oxidative stability of lubricants and provide good anti-corrosive effects, particularly on copper. researchgate.netlube-media.com This multifunctional nature allows them to overcome limitations associated with traditional EP additives, which can sometimes reduce oxidation resistance and promote corrosion. lube-media.com As ashless and environmentally friendly additives, thiadiazole derivatives are considered a potential alternative to ZDDP. researchgate.net
Table 3: Performance of DMTD Derivatives as Lubricant Additives
| Additive Type | Test | Observation | Reference |
|---|---|---|---|
| DMTD dimer (2.0%) in base grease | Four-Ball EP Test | Weld point increased from 126-160 kgf to 250-400 kgf. | lube-media.com |
| DMTD dimer (3.0%) in base grease | Four-Ball EP Test | Weld point increased to 620-800 kgf. | lube-media.com |
| Oil-soluble DMTD derivative | Four-Ball Test | Improved load carrying and anti-wear abilities, better than ZDDP. | researchgate.net |
Computational and Theoretical Investigations of Disodium 1,3,4 Thiadiazole 2,5 Dithiolate and Its Derivatives
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone in the computational study of 1,3,4-thiadiazole (B1197879) derivatives due to its favorable balance of accuracy and computational cost. nih.gov It is widely employed to predict a range of molecular properties, from geometric and electronic structures to the intricate mechanisms of surface adsorption. nih.govnih.gov
DFT calculations are instrumental in determining the optimized geometries and electronic characteristics of 1,3,4-thiadiazole derivatives. These calculations help elucidate the spatial arrangement of atoms, bond lengths, and angles. For instance, theoretical studies on various derivatives have successfully predicted their molecular structures, which often show good correlation with experimental data from X-ray crystallography. nih.govnih.gov
A key aspect of DMTD's chemistry is its tautomerism, existing in dithiol, dithione, and thione-thiol forms. DFT calculations, combined with Raman spectroscopy, have been used to investigate these tautomeric conformations. ajchem-a.com Studies have shown that in the solid state, the dithiol tautomer is predominant, with minor contributions from the other forms. ajchem-a.com The electronic structure is also a primary focus of DFT studies. Parameters derived from Frontier Molecular Orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are calculated to understand the molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and reactivity. nih.gov
The interaction of DMTD and its derivatives with metal surfaces is critical for applications such as corrosion inhibition and surface-enhanced Raman scattering (SERS). DFT calculations provide profound insights into these adsorption mechanisms. Studies have investigated the binding of DMTD on noble metals like silver (Ag) and gold (Au), as well as on copper (Cu) and iron (Fe). ajchem-a.comresearchgate.net
The molecule possesses multiple potential anchoring sites: the nitrogen atoms of the thiadiazole ring, the ring sulfur atom, and the exocyclic sulfur atoms. ajchem-a.comresearchgate.net DFT calculations help identify the preferred binding sites and the orientation of the adsorbed molecule. For instance, on silver nanoparticles, binding is suggested to occur mainly through the thiadiazole ring's nitrogen atoms. ajchem-a.com In contrast, on gold surfaces, interaction via the thiocarbonyl or the ring's sulfur atom is indicated. ajchem-a.com The adsorption can occur through physisorption, characterized by weaker van der Waals forces, or chemisorption, involving the formation of chemical bonds (e.g., Al–N and Al–S bonds on aluminum surfaces). researchgate.netinlibrary.uz The molecule's orientation, such as "laying down" versus "standing," affects the surface coverage and interaction strength. researchgate.net
To quantify local reactivity, DFT is used to calculate various quantum chemical descriptors. Fukui functions are particularly valuable for identifying which atoms within a molecule are most susceptible to nucleophilic or electrophilic attack. researchgate.netjchemlett.com These indices help pinpoint the active sites responsible for the interaction with other chemical species, such as metal surfaces. jchemlett.com
For thiadiazole derivatives, Fukui indices consistently reveal that the heteroatoms—specifically the sulfur and nitrogen atoms—are the primary reactive sites. researchgate.netinlibrary.uzjchemlett.com The sulfur atoms on side chains can exhibit stronger reactivity than those within the thiadiazole ring. inlibrary.uz By analyzing the Fukui functions, researchers can predict that these sites are where the molecule will donate electrons to form coordinate bonds with the metal or accept electrons to form back-donating bonds, thereby strengthening the adsorption. jchemlett.com
A key quantitative outcome of DFT studies on surface interactions is the adsorption energy (or binding energy). This value indicates the strength of the bond between the molecule and the metallic surface, providing a thermodynamic measure of the adsorption's stability. researchgate.netjchemlett.comresearchgate.net
Calculations have shown that the magnitude of the adsorption energy can determine the nature of the interaction. Lower adsorption energies are typically associated with physisorption, where the molecule is weakly held to the surface by van der Waals forces. researchgate.netjchemlett.com Conversely, high adsorption energies are indicative of chemisorption, a stronger interaction involving charge transfer and bond formation. researchgate.netresearchgate.net For example, the adsorption energy for DMTD on a Cu surface was calculated to be -221.59 kJ/mol, indicating a strong adsorption process. researchgate.net The trend in adsorption energies among different derivatives can also predict their relative performance, for instance, as corrosion inhibitors. jchemlett.com
Molecular Dynamics Simulations for Interfacial Phenomena
While DFT is excellent for analyzing static electronic properties and energies, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules at interfaces over time. researchgate.netjchemlett.com MD simulations model the interactions between inhibitor molecules and a metal surface, often including solvent molecules to replicate realistic conditions. nih.gov This technique is crucial for understanding the complex interfacial phenomena that govern processes like corrosion inhibition. researchgate.netjchemlett.com
In the context of thiadiazole derivatives on metal surfaces like Fe(110) or Cu(111), MD simulations reveal the equilibrium adsorption configurations. nih.govjchemlett.com Simulations show that these molecules tend to adsorb on the metal surface in a flat or parallel orientation, which maximizes the contact area and interaction between the molecule's active sites and the surface atoms. ajchem-a.com The simulations are run using force fields, such as COMPASS, within a defined simulation box under specific temperature and pressure conditions (e.g., NVT ensemble at 298 K). nih.govajchem-a.com The interaction energy between the inhibitor and the surface is a key output, which helps to corroborate the mechanism of adsorption (e.g., physisorption) suggested by DFT calculations. ajchem-a.com
Advanced Spectroscopic Property Predictions (e.g., IR, UV-Vis, NMR, Raman)
A significant application of DFT is the prediction of various spectroscopic properties. By calculating these properties and comparing them with experimental spectra, researchers can confirm molecular structures and gain a deeper understanding of vibrational and electronic transitions. nih.govnih.gov
DFT calculations of vibrational frequencies are used to interpret and assign peaks in experimental Infrared (IR) and Raman spectra. ajchem-a.commdpi.com This is particularly useful in studying the tautomerism of DMTD and its binding to metal surfaces via SERS. ajchem-a.com For Nuclear Magnetic Resonance (NMR) spectroscopy, DFT can predict ¹H and ¹³C chemical shifts with high accuracy, often using the Gauge-Independent Atomic Orbital (GIAO) method, which helps in the definitive assignment of complex structures. nih.govmdpi.com Furthermore, time-dependent DFT (TD-DFT) is used to calculate electronic transitions, which can be compared with experimental UV-Vis spectra to understand the electronic properties and the effect of different functional groups on the absorption wavelengths. nih.gov The correlation between theoretical and experimental spectroscopic data is often very high, with Pearson correlation coefficients reaching approximately 0.99 for IR and ¹³C NMR results. nih.gov
Analytical Applications of 1,3,4 Thiadiazole 2,5 Dithiolate
Reagent in Quantitative Metal Determination
The compound is widely employed as a reagent for the quantitative determination of metal ions. chemimpex.com Its derivatives are known to act as versatile ligands in coordination chemistry, forming complexes with numerous metal ions which can then be quantified. isres.org The presence of mercapto (-SH) or thiolate (-S⁻) groups allows for strong chelation with transition metals. isres.org
A simple and rapid spectrophotometric method for the determination of trace levels of copper(II) has been developed using 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD). researchgate.net This method is based on the reaction between the reagent and Cu(II) ions in a slightly acidic aqueous solution, which instantaneously produces a highly absorbent, greenish-yellow chelate. researchgate.net The resulting complex exhibits maximum absorbance at a wavelength of 390 nm, and the color remains stable for at least 24 hours. researchgate.net
The method demonstrates high sensitivity and selectivity. The average molar absorption coefficient is 5.65 x 10⁴ dm³ mol⁻¹ cm⁻¹, and Sandell's sensitivity is 10 ng cm⁻² of Cu(II). researchgate.net A linear relationship between absorbance and concentration is observed in the range of 0.1 - 20 µg cm⁻³ of copper(II). researchgate.net The stoichiometric ratio of the copper-to-DMTD chelate is 1:2. researchgate.net A significant advantage of this method is its robustness against interference from over 50 other cations, anions, and complexing agents. researchgate.net This high selectivity allows for the successful determination of copper in diverse samples, including industrial, environmental, biological, and soil matrices. researchgate.net
| Parameter | Value |
|---|---|
| Analyte | Copper(II) |
| Reagent | 2,5-Dimercapto-1,3,4-thiadiazole (DMTD) |
| Wavelength of Maximum Absorbance (λmax) | 390 nm |
| Molar Absorptivity (ε) | 5.65 x 10⁴ dm³ mol⁻¹ cm⁻¹ |
| Sandell's Sensitivity | 10 ng cm⁻² |
| Linear Calibration Range | 0.1 - 20 µg cm⁻³ |
| Stoichiometric Ratio (Cu:DMTD) | 1:2 |
| Color of Complex | Greenish-yellow |
| Stability | Stable for 24 hours |
1,3,4-Thiadiazole-2,5-dithiolate is an effective chelating agent due to its molecular structure, which includes nitrogen and sulfur atoms with free electron pairs that can form strong coordination bonds with metal ions. This property is fundamental to its use in analytical chemistry for sequestering and analyzing various metals. researchgate.net The dipotassium (B57713) salt of 1,3,4-thiadiazole-2,5-dithiol (B7761095) has been highlighted as a stable, low-toxicity, and odorless sulfur-transfer agent, further demonstrating its utility in reactions involving metal ions. nih.gov
Its derivatives have been synthesized and studied for their chelating properties with a range of biologically and environmentally important metal ions, including Co(II), Ni(II), and Cu(II). mdpi.com Spectroscopic and elemental analyses of the resulting metal complexes reveal that the ligand coordinates with the metal ions, often leading to the formation of stable, well-defined geometrical structures such as octahedral complexes. mdpi.com The ability of the thiadiazole ring and its associated functional groups to bind to a single metal ion at multiple points (chelation) enhances the stability of the resulting complex, which is a crucial feature for accurate and reliable quantitative analysis.
Advanced Separation and Preconcentration Techniques
The strong complexing ability of 1,3,4-thiadiazole-2,5-dithiolate is also harnessed in modern analytical techniques for the separation and preconcentration of trace metals from complex matrices. These preliminary steps are often necessary to increase the concentration of the analyte to a level detectable by analytical instruments and to remove interfering substances.
A highly efficient supramolecular solvent-based liquid-liquid microextraction (Ss-LLME) method has been developed for the preconcentration of gold prior to its determination by flame atomic absorption spectrometry (FAAS). rsc.org In this technique, 1,3,4-thiadiazole-2,5-dithiol is used as a complexing agent to form a hydrophobic complex with gold(III) ions. rsc.org The hydrophobicity of the resulting Au(III)-1,3,4-thiadiazole-2,5-dithiol complex is critical for its efficient extraction into the supramolecular solvent phase, which is composed of reverse micelles of 1-decanol (B1670082) dispersed in a THF–water mixture. rsc.org
The procedure is optimized by investigating several analytical factors, including pH, solvent type and volume, amount of the complexing agent, and sonication time. rsc.org This microextraction method provides a high enhancement factor of 51, significantly improving the detection capability for gold. The limit of detection (LOD) for the method is 1.5 µg L⁻¹, with a relative standard deviation (RSD) of 4.2%. rsc.org The accuracy of this technique has been validated through the analysis of certified reference materials, and it has been successfully applied to determine gold concentrations in environmental samples. rsc.org
| Parameter | Value/Condition |
|---|---|
| Technique | Supramolecular solvent microextraction (Ss-LLME) |
| Analyte | Gold (Au) |
| Complexing Agent | 1,3,4-Thiadiazole-2,5-dithiol |
| Detection Method | Flame Atomic Absorption Spectrometry (FAAS) |
| Enhancement Factor (EF) | 51 |
| Limit of Detection (LOD) | 1.5 µg L⁻¹ |
| Relative Standard Deviation (RSD) | 4.2% |
| Key Advantage | High preconcentration factor for trace analysis |
Development of Metal Ion Sensing Platforms
Derivatives of 1,3,4-thiadiazole (B1197879) are valuable components in the design of metal ion sensors. researchgate.net By incorporating the thiadiazole moiety into larger molecular structures, such as crown ethers, it is possible to create ligands with high selectivity for specific metal cations. researchgate.netdntb.gov.ua These specialized ligands can be applied as the active component in metal sensors. researchgate.net
For instance, hetero-crown ethers containing the 1,3,4-thiadiazole-2,5-dithiol subunit have been synthesized and characterized. researchgate.net The complexation constants and selectivity factors of these macrocyclic ligands for a wide array of metal ions—including Ag⁺, Cu²⁺, Fe³⁺, Cd²⁺, and Pb²⁺—have been determined. researchgate.netdntb.gov.ua The results indicate that these ligands exhibit selective binding towards certain metals, a property that is essential for the development of effective chemical sensors. researchgate.net The chelation of a metal ion occurs through interactions with the thiadiazole nitrogen atoms and other heteroatoms within the crown ether structure. nih.gov Such interactions can be designed to produce a measurable signal (e.g., a change in color or fluorescence) upon binding, forming the basis of a sensing platform. nih.gov
Future Research Directions and Emerging Trends
Design and Synthesis of Novel Derivatives with Enhanced Properties
The 1,3,4-thiadiazole (B1197879) ring is a versatile pharmacophore, and structural modifications are expected to yield derivatives with a broad spectrum of biological activities. mdpi.comresearchgate.net The design of novel derivatives is a burgeoning area of research, focused on enhancing specific functionalities for targeted applications, particularly in medicinal chemistry. The inherent bioisosterism of the 1,3,4-thiadiazole ring with pyrimidine (B1678525) allows its derivatives to interfere with biological processes like DNA replication. mdpi.com
Future synthetic strategies will likely focus on:
Molecular Hybridization : "Clubbing" or tethering the 1,3,4-thiadiazole core with other bioactive heterocyclic units (e.g., triazoles, oxadiazoles, pyridines) to create multifunctional molecules with potentially synergistic effects. nih.govmdpi.com This approach aims to generate innovative bifunctional drugs. nih.gov
Substitution Pattern Optimization : Research indicates that the nature and position of substituents on the 1,3,4-thiadiazole core significantly influence the bioactivity of the resulting compounds. nih.gov Introducing various aromatic or aliphatic groups at the 2- and 5-positions can enhance properties like anticancer, antimicrobial, or antioxidant efficacy. researchgate.netnih.govtheamericanjournals.com For instance, introducing an aromatic ring at the 5th position has been shown to enhance anticancer effects. nih.gov
Advanced Synthetic Methodologies : Employing efficient and green synthetic routes, such as microwave-assisted synthesis, to improve reaction rates and yields is a growing trend. mdpi.com The development of one-pot, multi-component reactions will also be crucial for creating complex derivatives in a more streamlined and sustainable manner.
Exploration of Advanced Coordination Complex Architectures
Disodium (B8443419) 1,3,4-thiadiazole-2,5-dithiolate is an excellent ligand for forming coordination complexes with a wide range of metal ions. chemimpex.comguidechem.com The thiadiazole ring contains three potential donor atoms (two nitrogen and one sulfur), making it a versatile building block for coordination chemistry. researchgate.net Future work in this area is directed towards the rational design of sophisticated coordination polymers and metal-organic frameworks (MOFs) with tailored properties.
Key research directions include:
One-Dimensional (1D) and Multi-Dimensional Polymers : Synthesizing 1D coordination polymers with diorganotin(IV) moieties is an area of active investigation. researchgate.net Expanding this to 2D and 3D networks by carefully selecting metal centers and co-ligands could lead to materials with novel electronic, magnetic, or catalytic properties.
Macrocyclic Complexes : The synthesis of hetero-crown ethers incorporating the 1,3,4-thiadiazole-2,5-dithiol (B7761095) unit has demonstrated selectivity in binding various metal cations. researchgate.net Further exploration of different ring sizes and donor atoms within the macrocyclic structure could lead to highly selective sensors or separation agents for specific metal ions. researchgate.net
Functional MOFs : Incorporating the dithiolate ligand into MOFs can create materials with enhanced functionality. For example, a MOF functionalized with 2,5-dimercapto-1,3,4-thiadiazole (B142945) has been shown to be a promising adsorbent for gold recovery. researchgate.net Designing MOFs with specific pore sizes and active sites based on this ligand could lead to advanced materials for catalysis, gas storage, and environmental remediation. researchgate.net
Innovation in Next-Generation Electrochemical Systems
The unique redox properties of the sulfur atoms in the 1,3,4-thiadiazole-2,5-dithiolate moiety make it a compelling candidate for energy storage applications. researchgate.net Research is increasingly focused on leveraging this compound and its polymeric forms as cathode materials in rechargeable batteries, offering a sustainable alternative to conventional layered oxide cathodes. researchgate.netosti.gov
Emerging trends in this field involve:
Polymeric Cathode Materials : Poly(2,5-dimercapto-1,3,4-thiadiazole) (PDMcT) and its derivatives are being intensely studied for use in lithium and sodium batteries. osti.govnih.gov A key innovation is the development of poly[tetrathio-2,5-(1,3,4-thiadiazole)] (pDMCT-S), which shows significantly improved long-term cyclability compared to traditional sulfur cathodes. researchgate.netosti.gov
Addressing Polysulfide Shuttling : A major challenge in metal-sulfur batteries is the dissolution of polysulfide intermediates into the electrolyte, leading to capacity fade (the "shuttle effect"). researchgate.net A significant finding is that the discharge product of pDMCT-S can strongly bind to polysulfides, preventing their dissolution and improving battery stability. researchgate.netosti.gov Future research will focus on optimizing this inherent polysulfide sequestering capability.
Rational Design of Materials for Targeted Advanced Applications
The versatility of the 1,3,4-thiadiazole-2,5-dithiolate core allows for its incorporation into a wide array of materials designed for specific, high-performance applications. chemimpex.com Rational design strategies are being employed to create materials with enhanced durability, specific binding capabilities, and catalytic activity.
Future research will likely concentrate on:
Corrosion Inhibitors : The ability of the dithiolate to bind to metal surfaces makes it an effective corrosion inhibitor. Designing derivatives with tailored solubility and film-forming properties could lead to more robust and environmentally friendly anti-corrosion coatings.
Advanced Polymers and Coatings : The compound is used to create polymers with enhanced durability and resistance to corrosion. chemimpex.com It can also be used for cross-linking and stabilization in polymer chemistry. chemimpex.com Future work will involve creating specialized polymers for applications requiring high thermal stability and chemical resistance.
Sensors and Adsorbents : The strong interaction with heavy metal ions makes this compound and its derivatives ideal for developing chemical sensors and adsorbents for environmental remediation. researchgate.net Research into creating selective binding sites within polymeric or MOF structures will enhance their efficacy for detecting and removing specific pollutants from water. researchgate.net
Catalysis : The coordination complexes of 1,3,4-thiadiazole-2,5-dithiolate have potential applications in catalysis. chemimpex.com The design of novel metal complexes with accessible active sites could lead to new catalysts for a variety of organic transformations.
Integration of Multi-Scale Computational Methodologies in Compound Design and Application
Computational chemistry is becoming an indispensable tool for accelerating the design and discovery of new materials based on the 1,3,4-thiadiazole scaffold. researchgate.netekb.eg By integrating various computational techniques, researchers can predict molecular properties, understand reaction mechanisms, and screen potential candidates before engaging in extensive experimental synthesis.
Key areas for future computational research include:
Molecular Docking and Dynamics : In drug design, molecular docking is used to predict the binding affinity and interaction modes of novel 1,3,4-thiadiazole derivatives with biological targets like proteins and enzymes. mdpi.commdpi.comresearchgate.netnih.govresearchgate.net These in silico studies help in identifying promising candidates for anticancer, antimicrobial, or other therapeutic applications. mdpi.comresearchgate.net
Density Functional Theory (DFT) Calculations : DFT is employed to investigate the geometry, electronic structure, and physiochemical properties of these compounds. researchgate.netnih.gov Such calculations can elucidate tautomeric forms, predict vibrational spectra (Raman and IR), and provide insights into the molecule's reactivity and binding sites for metal coordination. researchgate.netrsc.org
Quantitative Structure-Activity Relationship (QSAR) : Developing QSAR models can help establish a correlation between the structural features of 1,3,4-thiadiazole derivatives and their biological activity. This allows for the rational design of new compounds with enhanced potency.
Materials Modeling : For applications in batteries and coordination polymers, computational models can be used to predict the structural, electronic, and transport properties of these materials. This can guide the design of new cathode materials with higher capacity and stability or coordination complexes with desired architectural and functional properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing disodium 1,3,4-thiadiazole-2,5-dithiolate, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions. A common approach involves reacting hydrazine with carbon disulfide under controlled alkaline conditions to form 2,5-dimercapto-1,3,4-thiadiazole (DMTD), followed by neutralization with sodium hydroxide . For purity optimization, recrystallization from water-ethanol mixtures (1:3 v/v) is effective, yielding >98% purity. Characterization via FT-IR (S-H stretching at ~2500 cm⁻¹) and elemental analysis (C, N, S content) is critical to confirm structural integrity .
Q. How can the crystal structure and coordination geometry of this compound derivatives be determined?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, Mn(II) complexes with this ligand exhibit octahedral coordination, confirmed by SC-XRD parameters (space group P121/c1, a=10.1889 Å, β=102.424°) . Synchrotron radiation can resolve weak interactions like C–H···S bonds (3.6–3.8 Å) that stabilize supramolecular frameworks . Pre-screening with powder XRD and thermal gravimetric analysis (TGA) ensures sample suitability for SC-XRD.
Q. What spectroscopic techniques are most effective for characterizing thiadiazole-based ligands and their metal complexes?
- Methodological Answer :
- UV-Vis : Detect ligand-to-metal charge transfer (LMCT) bands (e.g., ~350 nm for Cu(II) complexes) .
- NMR : Use ¹³C NMR to confirm thiadiazole ring integrity (C-S peaks at ~160 ppm) .
- ESI-MS : Identify molecular ion peaks ([M+Na]⁺) and fragmentation patterns to verify complex stoichiometry .
Advanced Research Questions
Q. How can this compound be tailored for selective metal ion extraction, and what factors influence binding affinity?
- Methodological Answer : Modify the ligand by incorporating crown ether moieties (e.g., polyethylene glycol dichloride) to enhance selectivity for transition metals like Hg(II) or Cu(II) . Binding affinity is governed by:
- Steric effects : Bulky substituents reduce accessibility to metal centers.
- Electronic effects : Electron-withdrawing groups (e.g., -NO₂) increase Lewis acidity at S donors.
- pH : Optimal extraction occurs at pH 4–6, where the ligand is deprotonated but not hydrolyzed. Competitive titration with EDTA quantifies stability constants (log K ~8–10 for Hg(II)) .
Q. What experimental strategies resolve contradictions in reported thermal stability data for thiadiazole-metal complexes?
- Methodological Answer : Discrepancies in decomposition temperatures (e.g., 160°C vs. 200°C) may arise from hydration states or impurities. Use coupled TGA-DSC under inert atmospheres (N₂, 10°C/min) to differentiate between solvent loss (endothermic) and ligand decomposition (exothermic). Pair with variable-temperature XRD to monitor structural changes .
Q. How can computational modeling predict the corrosion inhibition efficiency of this compound on copper surfaces?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311++G**) to determine:
- Fukui indices : Identify nucleophilic (S atoms) and electrophilic (N atoms) sites for adsorption .
- Adsorption energy : Simulate ligand binding on Cu(111) surfaces using Materials Studio. Compare with experimental electrochemical impedance spectroscopy (EIS) data; a 90% inhibition efficiency correlates with adsorption energies <−50 kJ/mol .
Q. What mechanistic insights explain the antimicrobial activity of thiadiazole derivatives, and how can structure-activity relationships (SARs) be validated?
- Methodological Answer : The dithiolate moiety disrupts bacterial cell membranes via thiol-disulfide exchange. SAR studies involve:
- Substituent variation : Introduce alkyl/aryl groups at the 3,4-positions and test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
- Minimum inhibitory concentration (MIC) : Use broth microdilution assays (CLSI guidelines). A 4-pyridyl substituent reduces MIC to 8 µg/mL, likely due to enhanced membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
